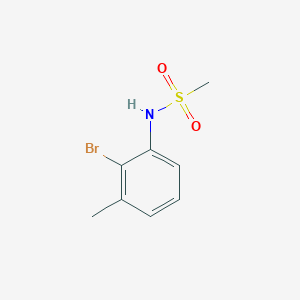

N-(2-bromo-3-methylphenyl)methanesulfonamide

Descripción

Propiedades

Fórmula molecular |

C8H10BrNO2S |

|---|---|

Peso molecular |

264.14 g/mol |

Nombre IUPAC |

N-(2-bromo-3-methylphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |

Clave InChI |

ZGSFTHMCWDSRFZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)NS(=O)(=O)C)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-bromo-3-methylaniline+methanesulfonyl chloride→N-(2-bromo-3-methylphenyl)methanesulfonamide

Industrial Production Methods

Industrial production of N-(2-bromo-3-methylphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-bromo-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

N-(2-bromo-3-methylphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

- Substituent Effects :

- The ortho-bromo and meta-methyl groups in the target compound create steric hindrance and electronic asymmetry, distinguishing it from simpler analogs like N-(2-methylphenyl)methanesulfonamide. DFT studies on the latter reveal that ortho-substituents significantly distort the phenyl ring’s planarity, altering NMR chemical shifts and vibrational modes .

- Compared to N-(3-bromophenyl)-3-methylbenzenesulfonamide , the target compound’s methanesulfonamide group (vs. benzenesulfonamide) reduces molecular weight and may enhance solubility.

Spectroscopic and Computational Insights

- Vibrational spectra of N-(2-methylphenyl)methanesulfonamide show distinct S=O and N-H stretching modes at ~1,150 cm⁻¹ and ~3,300 cm⁻¹, respectively . The target compound’s bromo substituent is expected to redshift these modes due to increased electron-withdrawing effects.

- Conformational flexibility in N-(aryl)methanesulfonamides is influenced by substituent bulk; the ortho-bromo group in the target compound likely restricts rotation around the S-N bond, impacting its pharmacodynamic profile .

Actividad Biológica

N-(2-bromo-3-methylphenyl)methanesulfonamide is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(2-bromo-3-methylphenyl)methanesulfonamide has the molecular formula C₈H₉BrNO₂S. The presence of a bromine atom at the 2-position and a methyl group at the 3-position on the phenyl ring contributes to its unique chemical properties. The sulfonamide group is known for its biological significance, particularly in antibacterial and anti-inflammatory contexts.

The exact mechanisms of action for N-(2-bromo-3-methylphenyl)methanesulfonamide are not fully elucidated; however, it is believed to interact with specific enzymes or receptors within biological systems. The sulfonamide moiety may inhibit certain metabolic pathways or enzyme activities, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. Preliminary studies suggest that N-(2-bromo-3-methylphenyl)methanesulfonamide may possess similar activity, potentially inhibiting the growth of various bacterial strains.

Anticancer Potential

The compound has been evaluated for its effects on cancer cell lines, particularly in the context of acute myeloid leukemia (AML). A study highlighted the identification of small molecules that stimulate differentiation in AML cell lines, suggesting that N-(2-bromo-3-methylphenyl)methanesulfonamide could play a role in similar therapeutic strategies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of differentiation in AML cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Inhibition Studies

In a recent study, various bromophenol derivatives were synthesized and tested for their inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II). The results indicated that these compounds exhibited effective inhibition, which could be extrapolated to similar structures like N-(2-bromo-3-methylphenyl)methanesulfonamide .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Ki Value (nM) |

|---|---|---|

| Bromophenol Derivative A | hCA I | 2.53 ± 0.25 |

| Bromophenol Derivative B | hCA II | 1.63 ± 0.11 |

| N-(2-bromo-3-methylphenyl)methanesulfonamide | Hypothetical Target | TBD |

Q & A

Basic: What are the standard synthetic routes for N-(2-bromo-3-methylphenyl)methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting a substituted aniline (e.g., 2-bromo-3-methylaniline) with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in an anhydrous solvent (e.g., dichloromethane) at low temperatures (0–5°C) to control exothermicity and minimize side reactions. Post-reaction, the product is isolated via aqueous workup and purified using recrystallization or column chromatography .

Key Factors:

- Base Selection: Triethylamine neutralizes HCl generated during sulfonylation, driving the reaction forward.

- Temperature Control: Low temperatures reduce hydrolysis of methanesulfonyl chloride.

- Solvent Purity: Anhydrous conditions prevent unwanted hydrolysis.

Advanced Optimization:

For scale-up, continuous flow reactors (as noted in industrial analogs) improve yield consistency by enhancing heat and mass transfer . Catalytic methods, such as copper-mediated N-arylation (e.g., coupling aryl bromides with sulfonamides), offer alternative pathways for derivatives .

Basic: Which analytical techniques are critical for characterizing N-(2-bromo-3-methylphenyl)methanesulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substituent positions (e.g., bromo and methyl groups on the phenyl ring) and sulfonamide connectivity.

- 2D NMR (COSY, HSQC): Resolve complex coupling patterns in crowded aromatic regions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s distinct ¹:¹ isotope ratio) .

- X-ray Crystallography: Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide moieties) .

Advanced Applications:

Time-resolved spectroscopic methods (e.g., FT-IR kinetics) can monitor reaction progress in situ, while computational NMR shift predictions (DFT) aid in structural assignments .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are used to:

- Optimize Geometry: Determine the lowest-energy conformation and bond angles (e.g., sulfonamide torsion angles).

- Frontier Molecular Orbitals (FMOs): Predict reactivity sites by analyzing HOMO-LUMO gaps and electron density maps.

- UV/Vis Spectra: Simulate electronic transitions (e.g., π→π* or n→π*) for comparison with experimental data .

Case Study:

For the analog N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide, DFT revealed that intramolecular hydrogen bonding stabilizes the structure, influencing its solubility and bioavailability .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this sulfonamide?

Methodological Answer:

- Directing Groups: The bromo substituent acts as a meta-director in electrophilic aromatic substitution, guiding functionalization to specific positions.

- Catalytic Systems: Copper(I) catalysts (e.g., CuI with phenanthroline ligands) enable selective cross-coupling (e.g., Ullmann-type reactions) for aryl- or alkyl-group introductions .

- Protection/Deprotection: Temporary protection of the sulfonamide NH group (e.g., using Boc anhydride) prevents unwanted side reactions during derivatization .

Example:

In ligand-free Cu-catalyzed N-arylation, aryl bromides couple efficiently with sulfonamides at 110°C in DMSO, achieving >85% yield .

Biological: How can researchers evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition Kinetics: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., inhibition of carbonic anhydrase or kinase activity).

- Surface Plasmon Resonance (SPR): Quantify binding affinities (KD) in real-time.

- Cellular Models:

- Structural Insights:

Data Interpretation:

Contradictions in bioactivity data (e.g., varying IC₅₀ across studies) may arise from differences in assay conditions (pH, ionic strength) or impurity profiles. Always cross-validate with orthogonal methods .

Advanced: How do substituent positions influence biological activity in sulfonamide analogs?

Methodological Answer:

A comparative analysis (Table 1) illustrates substituent effects:

Mechanistic Insight:

Electron-withdrawing groups (e.g., Br) increase sulfonamide acidity, enhancing hydrogen-bonding capacity with biological targets. Steric effects from 3-CH₃ may limit membrane permeability .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Chromatography: Normal-phase silica gel (hexane/ethyl acetate gradient) separates nonpolar impurities.

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related derivatives .

Advanced Tip:

Preparative HPLC with chiral columns can isolate enantiomers if asymmetric synthesis is employed .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Reproducibility Checks: Verify reagent purity (e.g., methanesulfonyl chloride degradation over time).

- In Situ Monitoring: Use inline IR spectroscopy to track reaction completion.

- Byproduct Analysis: LC-MS identifies side products (e.g., over-sulfonylation or hydrolysis) .

Case Study:

A 15% yield discrepancy in a sulfonamide synthesis was traced to residual moisture in triethylamine, which hydrolyzed the sulfonyl chloride. Switching to freshly distilled base resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.